molecular formula C18H20N2O4 B2622925 (E)-N-{1-[4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)PHENYL]ETHYLIDENE}HYDROXYLAMINE CAS No. 372082-83-2

(E)-N-{1-[4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)PHENYL]ETHYLIDENE}HYDROXYLAMINE

Cat. No.: B2622925
CAS No.: 372082-83-2
M. Wt: 328.368
InChI Key: VRBLJIMDNCZYKK-IWGRKNQJSA-N
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Description

(E)-N-{1-[4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)PHENYL]ETHYLIDENE}HYDROXYLAMINE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, oxime, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{1-[4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)PHENYL]ETHYLIDENE}HYDROXYLAMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)benzaldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{1-[4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)PHENYL]ETHYLIDENE}HYDROXYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium ethoxide. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products

The major products formed from these reactions include various oxime and amine derivatives, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

(E)-N-{1-[4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)PHENYL]ETHYLIDENE}HYDROXYLAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (E)-N-{1-[4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)PHENYL]ETHYLIDENE}HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and oxime groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-{1-[4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)PHENYL]ETHYLIDENE}HYDROXYLAMINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike simpler compounds, its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(NE)-N-[1-[4-[2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]ethoxy]phenyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-13(19-21)15-3-7-17(8-4-15)23-11-12-24-18-9-5-16(6-10-18)14(2)20-22/h3-10,21-22H,11-12H2,1-2H3/b19-13+,20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBLJIMDNCZYKK-IWGRKNQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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